3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
BenchChem offers high-quality 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
887467-87-0 |
|---|---|
Molecular Formula |
C24H23N5O4 |
Molecular Weight |
445.479 |
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O4/c1-16-15-28-20-21(26(2)24(31)27(22(20)30)13-14-32-3)25-23(28)29(16)17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
RSKIKVCGZHHGHY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCOC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-Methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound belonging to the imidazo[2,1-f]purine family. Its unique structural features suggest significant potential for various biological activities. This article reviews the compound's biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's structure includes an imidazole ring fused with a purine moiety, characterized by specific substitutions that enhance its biological activity. The molecular formula is C₁₈H₁₈N₄O₃.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may modulate kinase activities and influence cellular signaling pathways.
Anticancer Activity
Research has shown that compounds within the imidazo[2,1-f]purine family exhibit anticancer properties. A study focusing on related compounds demonstrated that they can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(2-Methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 15 | Induces apoptosis in cancer cells |
| 4j (related compound) | 0.16 | Potent antiurease activity |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are common pathways involved in neurodegenerative diseases.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related conditions.
Case Studies
Several case studies have evaluated the biological effects of similar compounds:
- Study on Anticancer Properties : A study involving imidazo[2,1-f]purines showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of related compounds resulted in reduced neuronal damage in models of Alzheimer's disease.
- Antioxidant Efficacy : Comparative studies with known antioxidants revealed that the compound's efficacy was comparable to established antioxidants like quercetin.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalyst optimization: Palladium-based catalysts improve coupling reactions for the imidazo-purine core .
- Temperature control: Stepwise heating (e.g., 60°C for cyclization, 100°C for final coupling) minimizes side products .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing the molecular structure and purity of this compound?
- Methodological Answer:
- NMR spectroscopy: 1H/13C NMR confirms substituent positions and stereochemistry (e.g., methoxyethyl group at C3) .
- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion at m/z 450.2021) .
- HPLC: Reverse-phase C18 columns (e.g., 90% methanol/water) assess purity (>98% for biological assays) .
Q. What structural features influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer:
- Hydrophobic groups: The 4-phenoxyphenyl moiety reduces aqueous solubility; co-solvents (e.g., DMSO ≤1%) are recommended for in vitro studies .
- Methoxyethyl side chain: Enhances solubility in polar solvents due to ether oxygen hydrogen bonding .
- Stability: Light-sensitive; store in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in modulating enzymatic pathways?
- Methodological Answer:
- In vitro enzyme assays: Use purified kinases (e.g., PKA, PKC) with ATP-competitive assays to measure IC50 values .
- Molecular docking: Simulate binding poses using software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser/Thr residues) .
- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding modes at 1.8 Å resolution .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer:
- Systematic SAR studies: Synthesize analogs with modifications at C3 (methoxyethyl) and C8 (phenoxyphenyl) to isolate critical pharmacophores .
- Computational QSAR models: Train models on inhibitory activity data (e.g., Random Forest regression) to predict bioactivity of untested derivatives .
- Meta-analysis: Cross-validate conflicting datasets (e.g., IC50 variability) using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. How can researchers assess the compound’s metabolic stability and potential drug-drug interactions?
- Methodological Answer:
- Liver microsome assays: Incubate with human/rat microsomes and NADPH to quantify half-life (t1/2) and identify CYP450 isoforms involved .
- CYP inhibition assays: Screen against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
- LC-MS/MS metabolite profiling: Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in hepatocyte cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
